molecular formula C23H27N3O3S2 B2495753 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 896676-24-7

4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2495753
CAS No.: 896676-24-7
M. Wt: 457.61
InChI Key: QFJZMUXKXUNBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfamoyl benzamide derivative featuring a cyclohexyl(methyl)sulfamoyl group at the 4-position of the benzamide core and a 4,7-dimethyl-1,3-benzothiazol-2-yl substituent at the amide nitrogen.

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-15-9-10-16(2)21-20(15)24-23(30-21)25-22(27)17-11-13-19(14-12-17)31(28,29)26(3)18-7-5-4-6-8-18/h9-14,18H,4-8H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJZMUXKXUNBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the benzothiazole derivative, followed by the introduction of the benzamide moiety. The cyclohexyl(methyl)sulfamoyl group is then introduced through a sulfonation reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) may be employed to facilitate certain steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors could also be used to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.

Scientific Research Applications

4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Sulfamoyl Benzamide Class

4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
  • Key Differences :
    • Replaces the cyclohexyl(methyl)sulfamoyl group with a benzyl(methyl)sulfamoyl substituent.
    • The heterocyclic moiety is a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenylmethyl group.
  • Biological Activity :
    • Demonstrated antifungal activity against Candida albicans via thioredoxin reductase inhibition (MIC: 8 µg/mL) .
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)
  • Key Differences :
    • Substitutes the methyl group on the sulfamoyl nitrogen with an ethyl group.
    • The heterocyclic component is a 1,3,4-oxadiazole ring with a furan-2-yl substituent.
  • Biological Activity :
    • Exhibited stronger antifungal activity (MIC: 4 µg/mL against C. albicans) compared to LMM5, suggesting that alkyl chain length and heterocyclic substituents modulate potency .
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
  • Key Differences :
    • Lacks the sulfamoyl group but retains the benzothiazole core with 4,5-dichloro and 3,5-dimethoxy substituents.
  • Relevance :
    • Highlights the pharmacological importance of benzothiazole derivatives, though its biological targets remain uncharacterized in the provided data .

Functional Group Analysis

Sulfamoyl Group Modifications
  • Cyclohexyl vs.
  • Methyl vs. Ethyl :
    • Ethyl substitution (as in LMM11) may increase steric bulk, affecting enzyme binding kinetics .
Heterocyclic Moieties
  • 1,3-Benzothiazole vs. 1,3,4-Oxadiazole: Benzothiazoles are associated with kinase inhibition and antimicrobial activity, whereas oxadiazoles are known for metabolic stability and π-π stacking interactions in enzyme active sites .

Biological Activity

The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a complex organic molecule that belongs to the class of sulfonamides. This compound has garnered attention due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews its biological activity based on various studies and findings.

Chemical Structure

The chemical structure of the compound is characterized by the following features:

  • Benzamide Core : Provides a structural framework for biological activity.
  • Cyclohexyl(methyl)sulfamoyl Group : Imparts unique pharmacological properties.
  • Benzothiazole Moiety : Known for its diverse biological activities.

Structural Representation

PropertyValue
Molecular FormulaC23H27N3O4S2
Molecular Weight473.61 g/mol
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies have shown that sulfonamides can effectively inhibit bacterial growth by targeting specific enzymes crucial for bacterial survival. The compound's efficacy against various bacterial strains can be inferred from related studies demonstrating moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor. Notably:

  • Acetylcholinesterase (AChE) : Compounds similar to this one have shown strong inhibitory activity against AChE, suggesting potential applications in treating conditions like Alzheimer's disease.
  • Urease Inhibition : The sulfamoyl group is known for its enzyme inhibitory properties, which may play a role in reducing urease activity in pathogenic bacteria .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Anticancer Activity : Research on structurally similar benzothiazole derivatives has indicated their potential in cancer therapy. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including mitochondrial dysfunction and modulation of signaling pathways .
  • Anti-inflammatory Effects : Compounds containing the benzothiazole moiety have been associated with anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

The mechanism of action for this compound likely involves:

  • Enzyme Binding : The compound may bind to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : It could interact with specific receptors, altering their activity and influencing various signaling pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves multi-step reactions, starting with the preparation of benzothiazole and sulfamoyl intermediates. Key steps include:

  • Benzothiazole ring formation : Use of 4,7-dimethyl-1,3-benzothiazol-2-amine as a core scaffold, often synthesized via cyclization of thiourea derivatives under reflux conditions .
  • Sulfamoylation : Introduction of the cyclohexyl(methyl)sulfamoyl group via coupling reactions (e.g., using sulfonyl chlorides) in solvents like dichloromethane or DMF, with temperature control (0–25°C) to prevent side reactions .
  • Purification : High-Performance Liquid Chromatography (HPLC) and recrystallization are critical to achieving >95% purity .
    • Optimization : Catalysts (e.g., triethylamine for acid scavenging), solvent polarity adjustments, and inert atmospheres (N₂/Ar) improve yields .

Q. How should researchers validate the structural integrity of this compound?

  • Answer : Combine spectroscopic and chromatographic methods:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at C4/C7 of benzothiazole, cyclohexyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₃H₂₈N₄O₃S₂) and detect isotopic patterns .
  • HPLC : Monitor purity and stability under varying pH/temperature conditions .

Advanced Research Questions

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound?

  • Answer : Focus on modular modifications and controlled variables:

  • Functional group variations : Replace the cyclohexyl group with other aliphatic/aromatic substituents to assess sulfamoyl moiety contributions to bioactivity .
  • Biological assays : Use parallel in vitro/in vivo models (e.g., enzyme inhibition, cytotoxicity) with standardized protocols to minimize batch-to-batch variability .
  • Computational modeling : Density Functional Theory (DFT) to predict electronic properties (e.g., sulfonamide group’s electron-withdrawing effects) and correlate with activity .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Answer : Address discrepancies via:

  • Standardized assay conditions : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time .
  • Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may influence results .
  • Cross-validation : Compare data with structurally analogous compounds (e.g., 4-(benzenesulfonyl)-N-benzothiazol derivatives) to identify trends .

Q. What methodological challenges arise in scaling up the synthesis, and how can they be mitigated?

  • Answer : Key challenges include:

  • Exothermic reactions : Use jacketed reactors with precise temperature control to prevent decomposition during sulfamoylation .
  • Purification bottlenecks : Switch from column chromatography to preparative HPLC for larger batches, despite higher costs .
  • Yield variability : Statistical Design of Experiments (DoE) to optimize reagent stoichiometry and reaction time .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem CID-specific data for reaction schematics and safety guidelines .
  • Analytical Standards : Cross-reference with published NMR/MS spectra in Molecules and J. Org. Chem. for validation .
  • Computational Tools : Use Gaussian or ORCA for DFT studies, citing conformational analysis frameworks from peer-reviewed studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.